![molecular formula C20H18N2O B14739087 11-(4-morpholinyl)-11H-indeno[1,2-b]quinoline CAS No. 6626-63-7](/img/structure/B14739087.png)
11-(4-morpholinyl)-11H-indeno[1,2-b]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(4-Morpholinyl)-11H-indeno[1,2-b]quinoline is a complex heterocyclic compound that features a morpholine ring fused to an indenoquinoline structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The unique structural features of this compound contribute to its diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11-(4-morpholinyl)-11H-indeno[1,2-b]quinoline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzophenone with morpholine in the presence of a suitable catalyst can lead to the formation of the desired indenoquinoline structure. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods are scaled up to ensure higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 11-(4-Morpholinyl)-11H-indeno[1,2-b]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines or thiols for substitution reactions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Reduced indenoquinoline derivatives.
Substitution: Functionalized indenoquinoline derivatives with various substituents.
Aplicaciones Científicas De Investigación
11-(4-Morpholinyl)-11H-indeno[1,2-b]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its anticancer properties, as it can inhibit the proliferation of cancer cells by targeting specific molecular pathways.
Industry: Utilized in the development of organic electronic materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 11-(4-morpholinyl)-11H-indeno[1,2-b]quinoline involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also inhibit specific enzymes involved in cell signaling pathways, leading to the suppression of cell growth and proliferation. The morpholine ring enhances the compound’s ability to interact with biological membranes, facilitating its cellular uptake and distribution.
Comparación Con Compuestos Similares
Quinoline: A simpler heterocyclic compound with a single nitrogen atom in the ring.
Indenoquinoline: Lacks the morpholine ring but shares the indenoquinoline core structure.
Morpholine-substituted quinolines: Compounds with similar morpholine substitution but different core structures.
Uniqueness: 11-(4-Morpholinyl)-11H-indeno[1,2-b]quinoline stands out due to the combination of the indenoquinoline core and the morpholine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The presence of the morpholine ring enhances its solubility and bioavailability, which are advantageous for medicinal and biological research.
Propiedades
Número CAS |
6626-63-7 |
|---|---|
Fórmula molecular |
C20H18N2O |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
4-(11H-indeno[1,2-b]quinolin-11-yl)morpholine |
InChI |
InChI=1S/C20H18N2O/c1-4-8-18-14(5-1)13-17-19(21-18)15-6-2-3-7-16(15)20(17)22-9-11-23-12-10-22/h1-8,13,20H,9-12H2 |
Clave InChI |
GCVZMKPZSVQVNL-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2C3=CC=CC=C3C4=NC5=CC=CC=C5C=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


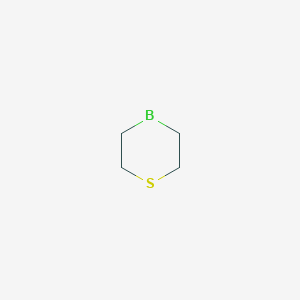
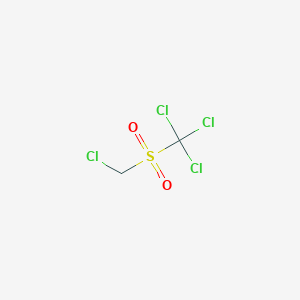
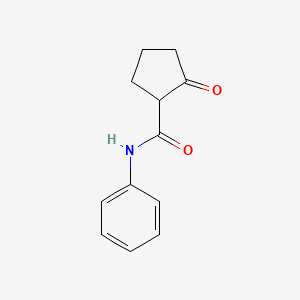
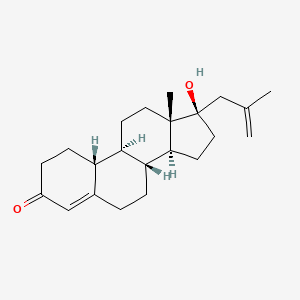


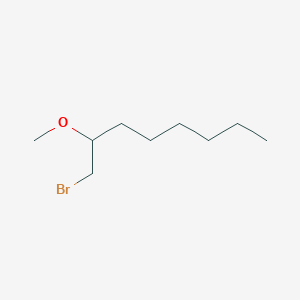
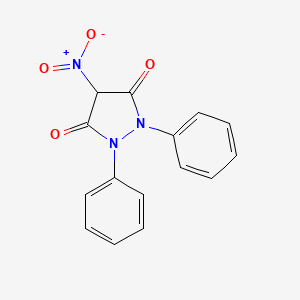

![N-Cyclohexyl-3-{1-(1,1-dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)-2-[(4-methoxyphenyl)methylidene]hydrazinyl}propanamide](/img/structure/B14739071.png)
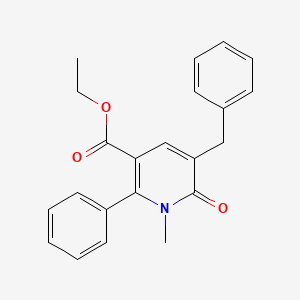
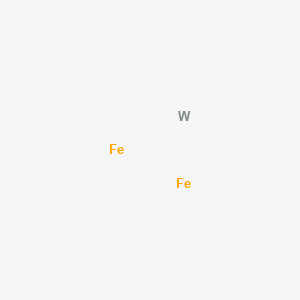
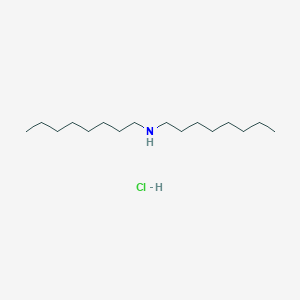
![[3-(Acetyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl acetate](/img/structure/B14739090.png)
